(4-Chloro-1-methyl-1H-pyrazol-3-yl)boronic acid
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Overview
Description
B-(4-chloro-1-methyl-1H-pyrazol-3-yl)boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a chlorine atom and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of boronic acids, including B-(4-chloro-1-methyl-1H-pyrazol-3-yl)boronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using efficient catalysts and reaction conditions that minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
B-(4-chloro-1-methyl-1H-pyrazol-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of boranes.
Substitution: Reactions with electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acid derivatives, while substitution reactions can produce various substituted pyrazole compounds .
Scientific Research Applications
B-(4-chloro-1-methyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of B-(4-chloro-1-methyl-1H-pyrazol-3-yl)boronic acid involves its ability to form stable complexes with various biological targets. The boronic acid moiety can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction is often mediated by the formation of reversible covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
1-Boc-pyrazole-4-boronic acid pinacol ester: Another boronic acid derivative used in similar applications.
Pyrazolone derivatives: Compounds with similar pyrazole rings but different substituents, used in medicinal chemistry.
Uniqueness
B-(4-chloro-1-methyl-1H-pyrazol-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group on the pyrazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C4H6BClN2O2 |
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Molecular Weight |
160.37 g/mol |
IUPAC Name |
(4-chloro-1-methylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C4H6BClN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2,9-10H,1H3 |
InChI Key |
NILBKBISBPBQNG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C=C1Cl)C)(O)O |
Origin of Product |
United States |
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